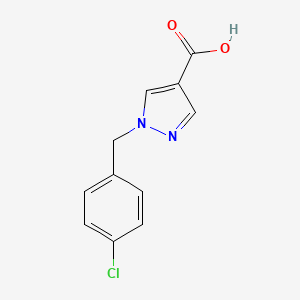
1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms. It also has a carboxylic acid group (-COOH), which is a common functional group in organic chemistry, and a 4-chlorobenzyl group, which consists of a benzene ring with a chlorine atom and a methyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make it acidic, and the aromatic pyrazole ring could contribute to its stability .Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies on Functionalization Reactions
Research on the functionalization reactions of pyrazole derivatives, including those similar to "1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid," has provided insights into the synthesis and theoretical backgrounds of these compounds. For instance, the study by Yıldırım, Kandemir, and Demir (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, shedding light on the reaction mechanisms through experimental and theoretical approaches (Yıldırım, Kandemir, & Demir, 2005).
Improved Synthesis Methods
The development of improved synthesis methods for pyrazole-4-carboxylic acid derivatives has been a significant area of research. Dong (2011) presented an enhanced synthesis approach that increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1%, demonstrating the efficiency of new synthetic routes (Dong, 2011).
Application in Materials Science
Some studies have explored the application of pyrazole derivatives in materials science, such as the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates by Chandrakantha et al. (2013). These compounds were investigated for their optical nonlinearity, revealing potential applications in optical limiting (Chandrakantha et al., 2013).
Electrosynthesis Approaches
The electrosynthesis of 4-chloropyrazolecarboxylic acids, including derivatives closely related to the compound of interest, has been studied, highlighting efficient synthesis routes and the influence of substituent structures on the yields of chlorinated products (Lyalin, Petrosyan, & Ugrak, 2009).
Structural and Spectral Characterizations
The characterization of pyrazole derivatives is crucial for understanding their chemical properties and potential applications. Research on the structural and spectral properties of these compounds, such as the work by Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides valuable insights into their molecular configurations and interactions (Viveka et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIMRKHGIWFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)


![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)
![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)
![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)



![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)
